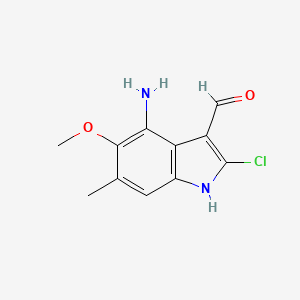![molecular formula C16H4N6 B13992276 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazine ring fused with an indene structure, along with multiple cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acenaphthylene-1,2-dione with suitable reagents can lead to the formation of the desired pyrazine derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can lead to a variety of substituted compounds with different functional groups .
科学的研究の応用
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Photoredox Catalysis: The compound serves as a photoredox catalyst in various organic transformations, leveraging its ability to undergo single electron transfer processes.
作用機序
The mechanism by which 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound can act as a photoredox catalyst, facilitating reactions by absorbing light and undergoing single electron transfer processes. This mechanism is similar to the way chlorophyll functions in photosynthesis, converting light energy into chemical energy .
類似化合物との比較
Similar Compounds
Acenaphthopyrazine Derivatives: These compounds share a similar core structure and are explored for their antitumor activities.
Pyrrolopyrazine Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its specific arrangement of cyano groups and the indeno-pyrazine core. This structural uniqueness imparts distinct electronic properties, making it valuable for applications in materials science and catalysis .
特性
分子式 |
C16H4N6 |
|---|---|
分子量 |
280.24 g/mol |
IUPAC名 |
9-(dicyanomethylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-9(6-18)14-10-3-1-2-4-11(10)15-16(14)22-13(8-20)12(7-19)21-15/h1-4H |
InChIキー |
VIQMVMWFDHETIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=NC(=C(N=C23)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)







![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)




![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
